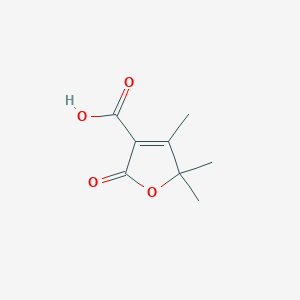

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Overview

Description

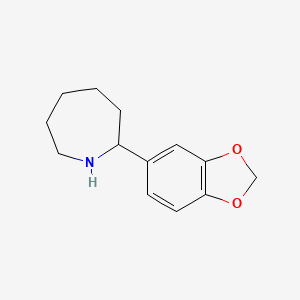

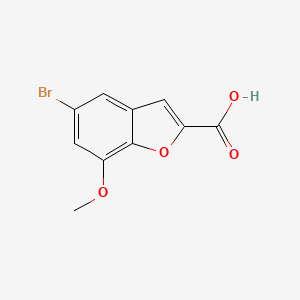

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. These compounds are of interest due to their potential applications in the pharmaceutical and polymer industries. The structure of the compound suggests that it contains a furan ring, which is a five-membered aromatic ring with oxygen, and is substituted with carboxylic acid and methyl groups.

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. One approach involves a one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing a dual-enzyme system composed of galactose oxidase and alcohol dehydrogenases. This method also incorporates an internal recycling of the byproduct H2O2, which is used for the regeneration of oxidized nicotinamide cofactors necessary for the oxidation steps . Another method describes the synthesis of 2-substituted tetrahydrofuran dicarboxylic acid derivatives starting from 5-norborne-2-ol, through a six-step sequence involving base-catalyzed methanolysis-rearrangement and further manipulations to yield the title compounds .

Molecular Structure Analysis

The molecular structure of furan carboxylic acids can be complex, and their characterization often involves a combination of experimental and theoretical investigations. For instance, the synthesis and characterization of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters were accomplished, and the absolute configuration was determined through computational studies of specific rotation and comparison with experimental observations . Structural comparisons with related compounds can also provide insights into the molecular conformation and hydrogen bonding patterns, as seen in the study of hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid .

Chemical Reactions Analysis

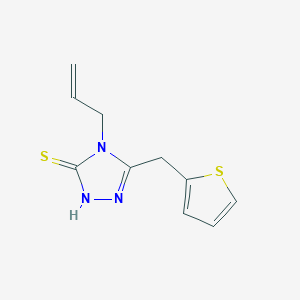

Furan carboxylic acids can undergo various chemical reactions, including condensation and halolactonization. A concise synthesis method for 3,4-disubstituted furan-2,5-dicarboxylic acids involves refluxing a mixture of 1,2-carbonyl compounds with dimethyl diglycolate in the presence of KOH, yielding the desired products with high yields . Additionally, the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids have been used to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones, with the structures confirmed by X-ray single-crystal diffraction studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. For example, the presence of substituents on the furan ring can affect the compound's solubility, boiling point, and reactivity. The synthesis of tetrahydrofuran amino acids and the study of their secondary structure in carbopeptoids derived from these acids highlight the importance of the spatial arrangement of substituents for the properties and potential applications of these compounds .

Scientific Research Applications

Biotechnological Synthesis and Utility

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid and similar oxo- and hydroxy-carboxylic acids are of significant interest in organic synthesis. Their biotechnological production offers an environmentally friendly approach. The use of robust microorganisms, including genetically modified ones, allows for the efficient production of these acids, which serve as precursors for various chemical syntheses. For instance, microbiologically produced acids like 2-oxo-glutaric acid are useful for synthesizing hydrophilic triazines and other heterocycles. This approach emphasizes the sustainable use of renewable raw materials and the development of versatile bioreactors for organic acid production (Aurich et al., 2012).

Analytical Chemistry and Chromatography

In analytical chemistry, derivatives of oxo- and hydroxy-carboxylic acids have been applied in developing internal standards for chromatographic analysis. A notable example is the use of esters derived from 4-(hydroxymethyl)furan-2(5H)-one in gas chromatography-mass spectrometry for the quantification of patulin in apple juice. This approach highlights the utility of such compounds in enhancing the precision and accuracy of analytical methods (Llovera et al., 2005).

Synthesis of Novel Compounds

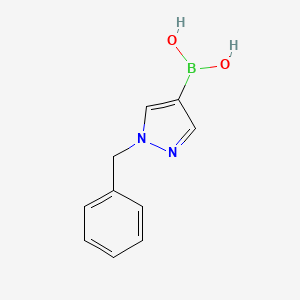

These acids are crucial in synthesizing novel compounds. They have been used to create various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, under specific catalytic conditions. The transformation of these acids into different chemical entities demonstrates their versatility as building blocks in organic synthesis (Bacchi et al., 2005).

Green Chemistry and Sustainable Processes

The production and application of oxo- and hydroxy-carboxylic acids align with green chemistry principles, emphasizing sustainability and environmental friendliness. Enzyme-catalyzed processes for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, with high yields and minimal environmental impact, exemplify this approach (Jia et al., 2019).

properties

IUPAC Name |

4,5,5-trimethyl-2-oxofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-4-5(6(9)10)7(11)12-8(4,2)3/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWMWDAYBDTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395503 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

CAS RN |

13156-11-1 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)